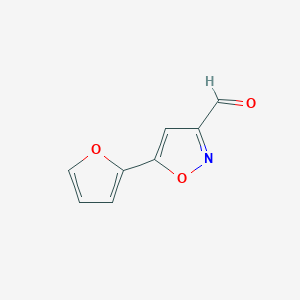
5-(2-Furyl)isoxazole-3-carbaldehyde
Overview
Description
5-(2-Furyl)isoxazole-3-carbaldehyde is a heterocyclic chemical compound with a furan ring and an isoxazole ring . It has the empirical formula C8H5NO3 and a molecular weight of 163.13 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including this compound, often involves the reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=Cc1cc(on1)-c2ccco2 . This indicates that the molecule contains a carbonyl group (C=O), an isoxazole ring (on1), and a furan ring (c2ccco2).Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis of Antimicrobial Agents
Isoxazole derivatives, including those related to "5-(2-Furyl)isoxazole-3-carbaldehyde," have been synthesized and evaluated for their antimicrobial activity. A study by Dhaduk and Joshi (2022) reports the synthesis of isoxazole derivatives with promising antibacterial and antifungal activity, showcasing their potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Heterocyclic Chemistry
The compound and its analogs have been utilized in the synthesis of various heterocyclic compounds. Sridharan and Prasad (2011) demonstrated the synthetic utility of 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, obtained from furan-2-carbaldehyde, in synthesizing pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles, highlighting their importance in heterocyclic chemistry (Sridharan & Prasad, 2011).
Organic Synthesis and Catalysis
The versatility of furyl-derived compounds extends to organic synthesis and catalysis. Chanda et al. (2013) investigated the facet effects of Cu2O nanocrystals in catalyzing the synthesis of 3,5-disubstituted isoxazoles, indicating the role of surface engineering in enhancing catalytic efficiency. This research emphasizes the potential of using furyl-containing compounds in catalytic processes for the synthesis of isoxazoles with specific substitutions (Chanda, Rej, & Huang, 2013).
Antitubercular Activity
Compounds synthesized from furyl aldehydes, including imidazo[2,1-b][1,3,4]thiadiazole derivatives, have shown significant antitubercular activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment research. Kolavi et al. (2006) identified compounds with high inhibitory activity, underscoring the therapeutic applications of these derivatives in combating tuberculosis (Kolavi, Hegde, Khazi, & Gadad, 2006).
Photophysical Properties
The photophysical properties of furyl- and isoxazole-containing compounds have been explored for potential applications in materials science. Zhang et al. (2015) developed a solvent-free microwave-assisted method for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles, examining their luminescent properties. This study highlights the potential use of such compounds in the development of materials with specific optical properties (Zhang et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMVRCTECLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428732 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-62-2 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


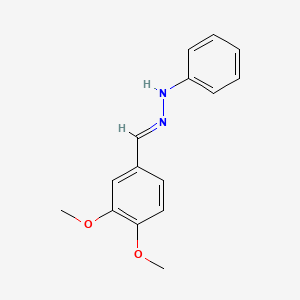
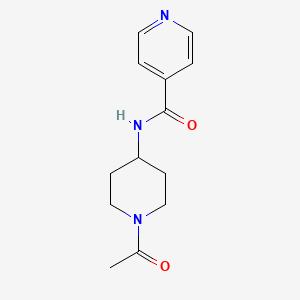
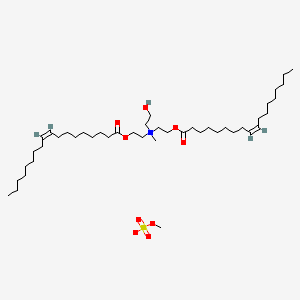



![2,2'-[(3-Aminophenyl)imino]bisethanol](/img/structure/B1623858.png)
![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)

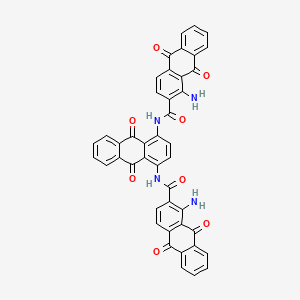
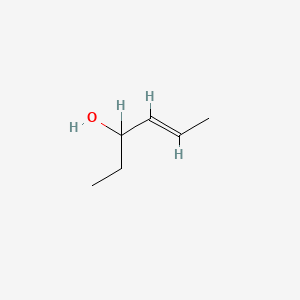
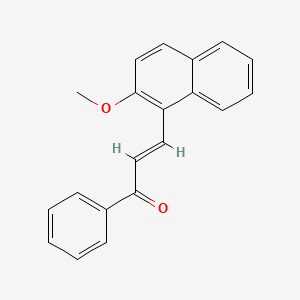

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)
